![molecular formula C12H11N5 B184422 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- CAS No. 723740-97-4](/img/structure/B184422.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potential as a pharmacological agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the inhibition of DNA synthesis and cell proliferation. This compound targets the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It also exhibits antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- in lab experiments include its potent antitumor activity and its ability to inhibit DNA synthesis and cell proliferation. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its advantages and limitations for lab experiments.
Future Directions
There are several future directions for the study of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-. One direction is to study its potential as a pharmacological agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to fully understand its toxicity and to develop strategies to mitigate its adverse effects.
Synthesis Methods
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, and the final product is obtained by recrystallization.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- has been extensively studied for its potential as a pharmacological agent. This compound exhibits potent antitumor activity, and its mechanism of action has been studied in various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
723740-97-4 |
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Product Name |
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- |
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
InChI Key |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Origin of Product |
United States |
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